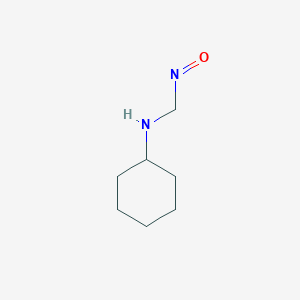

Nitrosomethylcyclohexylamine

Description

Evolution of N-Nitrosamine Research Paradigms

The scientific focus on N-nitrosamines began in earnest following the 1956 discovery of the potent carcinogenicity of N-nitrosodimethylamine (NDMA). nih.gov This finding spurred extensive research into the structure-carcinogenicity relationships of these compounds. nih.gov Initially, research centered on identifying their presence in various consumer products like cured meats, beer, and tobacco products. nih.gov

Over the decades, the research paradigm has shifted. While early studies focused on the exogenous sources of N-nitrosamines, later investigations began to explore their endogenous formation within the human body, particularly in the acidic environment of the stomach from precursors like nitrites and secondary amines. imrpress.com More recently, the discovery of nitrosamine (B1359907) impurities in pharmaceutical drugs in 2018 has led to a significant focus on their formation, detection, and control in medicinal products. lgcstandards.comacs.org This has also brought to light a new category of nitrosamines known as Nitrosamine Drug Substance-Related Impurities (NDSRIs), which are structurally similar to the active pharmaceutical ingredient (API). acs.org

The evolution of analytical techniques has also been a driving force in N-nitrosamine research. Advances in methods like gas chromatography-mass spectrometry (GC-MS) have enabled the detection of these compounds at increasingly lower levels, facilitating more detailed mechanistic and exposure studies. dntb.gov.ua

Contextualizing Nitrosomethylcyclohexylamine within the N-Nitrosamine Class

This compound, with the chemical formula C₇H₁₄N₂O, is a member of the N-nitrosamine class. lookchem.com It is formed from the reaction of its secondary amine precursor, N-methylcyclohexylamine, with a nitrosating agent, such as nitrous acid, typically generated from nitrite (B80452) salts under acidic conditions. wikipedia.orgsmolecule.com

Structurally, it features a methyl group and a cyclohexyl group attached to the nitrogen atom of the nitrosamine functional group. This places it among the diverse range of N-nitrosamines that have been synthesized and studied. The core of nitrosamines, the C₂N₂O group, is planar. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O | lookchem.comnih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| CAS Number | 5432-28-0 | lookchem.comnih.gov |

| Boiling Point | 259.79°C (estimate) | lookchem.com |

| Density | 1.0520 (rough estimate) | lookchem.com |

| Vapor Pressure | 0.0242 mmHg at 25°C | lookchem.com |

This table is interactive. Click on the headers to sort the data.

Significance of Investigating this compound for Mechanistic Understanding

The study of specific N-nitrosamines like this compound is crucial for a deeper mechanistic understanding of the entire class. While many nitrosamines are known to be carcinogenic, the potency and target organ specificity can vary significantly depending on their chemical structure. nih.gov

Research on this compound contributes to understanding the metabolic activation pathways of N-nitrosamines. researchgate.net It is generally accepted that N-nitrosamines require metabolic activation to exert their biological effects. wikipedia.org This process often involves enzymatic α-hydroxylation by cytochrome P450 enzymes. acs.org Studying compounds with different alkyl groups, such as the cyclohexyl group in this compound, helps to elucidate how structure influences the rate and site of this critical activation step.

Furthermore, investigations into the reactivity of specific nitrosamines, including their interactions with other chemical entities, provide valuable data for building structure-activity relationship models. researchgate.net For instance, studies have explored the reactivity of this compound with organolithium and Grignard reagents. This type of research, while not directly biological, contributes to a fundamental understanding of the chemical behavior of the nitrosamine functional group.

In one study, the effect of deuterium (B1214612) substitution on the carcinogenicity of several nitrosamines, including this compound, was examined. The absence of a detectable isotope effect suggested that for this compound, under the experimental conditions, α-carbon oxidation was not the rate-limiting step in its carcinogenic mechanism. researchgate.net This type of detailed mechanistic investigation of individual compounds like this compound is essential for refining our understanding of the broader class of N-nitrosamines.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.2 g/mol |

IUPAC Name |

N-(nitrosomethyl)cyclohexanamine |

InChI |

InChI=1S/C7H14N2O/c10-9-6-8-7-4-2-1-3-5-7/h7-8H,1-6H2 |

InChI Key |

HNJYUPZLNHORJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCN=O |

Synonyms |

methylcyclohexylnitrosamine N-nitroso-N-methylcyclohexylamine nitrosomethylcyclohexylamine |

Origin of Product |

United States |

Synthetic and Environmental Formation Pathways of Nitrosomethylcyclohexylamine

Precursor-Dependent Chemical Nitrosation Mechanisms

The chemical synthesis of NMCA is dependent on the presence of specific precursor molecules, particularly secondary amines, and nitrosating agents. smolecule.comsci-hub.se The reaction conditions, such as pH and the concentration of reactants, play a crucial role in the formation and yield of this compound. nih.gov

The fundamental pathway for the formation of N-nitrosomethylcyclohexylamine involves the N-nitrosation of the secondary amine, N-methylcyclohexylamine. smolecule.comchemicalbook.com This reaction typically occurs in the presence of nitrous acid, which is often generated in situ from a nitrite (B80452) salt under acidic conditions. smolecule.com

Another significant precursor for the formation of NMCA is the mucolytic drug Bromhexine (B1221334). nih.govnih.gov Bromhexine, chemically known as N-methyl-N-cyclohexyl-(2-amino-3,5-dibromobenzyl)-ammonium hydrochloride, contains the N-methyl-N-cyclohexylamine moiety within its structure. nih.govnih.gov Under specific conditions, particularly those mimicking the environment of the human stomach, Bromhexine can undergo nitrosation to form NMCA. imrpress.comnih.govnih.gov Studies have demonstrated the in-vitro and in-vivo formation of NMCA from Bromhexine in the presence of nitrite. nih.govdbcls.jp

The formation of N-nitrosomethylcyclohexylamine is significantly influenced by the presence of nitrite and acidic conditions. smolecule.comnih.gov Nitrite (NO2-), often in the form of sodium nitrite, serves as the primary source for the nitrosating agent, nitrous acid (HNO2). smolecule.comimrpress.com This conversion readily occurs in an acidic environment. smolecule.com

Generation of Nitrous Acid: NaNO₂ + H⁺ → HNO₂ + Na⁺

Nitrosation of N-methylcyclohexylamine: C₆H₁₁NH(CH₃) + HNO₂ → C₆H₁₁(CH₃)N-NO + H₂O

Ex-vivo studies using human gastric fluid have shown that after a high dietary intake of nitrate (B79036) (which can be reduced to nitrite in the body), incubation with Bromhexine can lead to the formation of NMCA, although at barely detectable levels in most cases. nih.govresearchgate.net This highlights the potential for in-vivo formation under specific dietary and physiological conditions. nih.gov

Kinetic investigations into the formation of N-nitrosomethylcyclohexylamine from Bromhexine and nitrite have revealed that the reaction is relatively rapid. nih.gov Approximately 70% of the maximum amount of NMCA is formed within the first hour of the reaction under optimal conditions (pH 3). nih.gov

| Parameter | Finding | Source |

|---|---|---|

| pH Optimum | pH 3 | nih.gov |

| Dependence on Nitrite Concentration | Proportional to the square of the nitrite concentration | nih.gov |

| Reaction Rate | ~70% of maximum yield formed in 1 hour | nih.gov |

When comparing the nitrosation of Bromhexine to other drugs, such as aminophenazone, studies have shown significant differences in reaction rates and yields. In one study, aminophenazone generated N-nitrosodimethylamine at a much higher rate, with yields exceeding 50% in several samples, whereas the formation of NMCA from Bromhexine was minimal. nih.govresearchgate.net This suggests that the structural and electronic properties of the precursor amine play a significant role in the kinetics of nitrosation. sci-hub.se Generally, secondary amines are more susceptible to nitrosation under mild conditions compared to tertiary amines. sci-hub.se

Bacterial Catalysis in Nitrosomethylcyclohexylamine Formation

In addition to purely chemical pathways, the formation of nitrosamines, including potentially NMCA, can be catalyzed by microorganisms. imrpress.comasm.org This bacterial catalysis can occur under conditions where chemical nitrosation is less favorable, such as at neutral pH. imrpress.com

Certain bacteria possess enzymes that can facilitate the N-nitrosation of secondary amines. imrpress.comnih.gov This enzymatic process can proceed more rapidly at neutral pH than the corresponding chemical reaction, which is heavily dependent on acidic conditions. imrpress.com Studies on various bacteria, including strains of Escherichia coli, have demonstrated their ability to form N-nitrosamines from secondary amines and nitrite. asm.orgnih.gov The optimal pH for this bacterially-mediated nitrosation is often around neutral or slightly alkaline (pH 7-8). asm.orgnih.gov

The formation of N-nitrosamines by resting cells of E. coli has been shown to be proportional to incubation time and cell concentration, and the reaction follows Michaelis-Menten kinetics, suggesting an enzyme-dependent process. asm.org The heat-lability of this catalytic activity further supports the enzymatic nature of the reaction. nih.gov Biochemical studies suggest that this bacterial nitrosation is linked to molybdoenzymes such as the nitrate reductase system. nih.gov

| Characteristic | Observation | Source |

|---|---|---|

| Optimal pH | Neutral to slightly alkaline (e.g., pH 8.0 for E. coli) | asm.org |

| Mechanism | Enzyme-catalyzed, follows Michaelis-Menten kinetics | asm.orgnih.gov |

| Associated Enzymes | Closely associated with nitrate reductase | nih.gov |

| Condition | Activity induced under anaerobic conditions with nitrate | nih.gov |

The microbial ecology of certain human body sites can create environments conducive to nitrosamine (B1359907) formation. iarc.fr For instance, in individuals with higher than normal gastric pH (achlorhydria), bacterial overgrowth can occur in the stomach. iarc.fr These bacteria can reduce dietary nitrate to nitrite and subsequently catalyze the formation of N-nitroso compounds at a pH that would not favor chemical nitrosation. iarc.fr Similarly, chronic urinary tract infections can harbor bacteria with nitrosating capabilities. nih.gov

While direct evidence for the microbial genesis of NMCA is specific, the general mechanisms of bacterial nitrosation of secondary amines are well-established. asm.orgnih.gov Given that N-methylcyclohexylamine is a secondary amine, it is plausible that in environments with a high load of nitrate-reducing bacteria and the presence of the precursor amine, microbial catalysis could contribute to the formation of N-nitrosomethylcyclohexylamine. imrpress.comiarc.fr

Unintentional Formation during Chemical Processes

The unintentional synthesis of nitrosamines like NMCA is a significant area of study, especially in contexts where precursor amines come into contact with nitrosating agents. Disinfection processes are a primary focus for this type of formation.

Chloramination, the process of disinfecting water using chloramines, is a well-documented pathway for the formation of various nitrosamines. matec-conferences.org This occurs when secondary or tertiary amines, present as contaminants in the water, react with chloramines. acs.org For this compound, the precursor is the secondary amine, methylcyclohexylamine.

The fundamental mechanism for nitrosamine formation during chloramination involves a multi-step process. It begins with the reaction of an amine precursor with a chloramine (B81541) species to form an unstable hydrazine (B178648) intermediate, which is subsequently oxidized to the corresponding nitrosamine. matec-conferences.orgacs.org

The generally accepted pathway for a secondary amine, such as methylcyclohexylamine, proceeds as follows:

Nucleophilic Attack: The secondary amine (methylcyclohexylamine) acts as a nucleophile and attacks the electrophilic chlorine atom on a chloramine molecule (either monochloramine or dichloramine).

Hydrazine Formation: This initial reaction leads to the formation of an unsymmetrical substituted hydrazine intermediate (e.g., 1-methyl-1-cyclohexylhydrazine). acs.orgresearchgate.net

Oxidation: The hydrazine intermediate is then oxidized, which converts it into this compound. acs.org

The specific type of chloramine present in the water significantly impacts the yield of nitrosamines. The three forms of inorganic chloramines are monochloramine (NH₂Cl), dichloramine (NHCl₂), and trichloramine (NCl₃). fostercity.org Under typical water treatment conditions, monochloramine is the predominant species. fostercity.orghealthvermont.gov However, the formation of dichloramine can occur, particularly at lower pH or at chlorine-to-ammonia ratios greater than 5:1 by weight. healthvermont.gov

Research indicates that dichloramine is a much more potent precursor to nitrosamine formation than monochloramine. acs.orgnih.gov The reaction between dichloramine and secondary amines to form the critical chlorinated hydrazine intermediate is more efficient. matec-conferences.orgnih.gov Consequently, conditions that favor the formation of dichloramine, even at trace levels, can lead to a significant increase in the yield of nitrosamines like NMCA. acs.org Minimizing the presence of dichloramine is a key strategy for controlling nitrosamine formation during water disinfection. acs.org

Table 1: Representative Influence of Chloramine Speciation on Nitrosamine Yield

| Chloramine Species | Relative Reactivity | General Nitrosamine Yield |

| Monochloramine (NH₂Cl) | Lower | Low |

| Dichloramine (NHCl₂) | Higher | High |

This table is a generalized representation based on established principles of nitrosamine formation during chloramination.

The oxidation of the hydrazine intermediate is a critical and rate-limiting step in the formation of nitrosamines during chloramination.

Once the 1-methyl-1-cyclohexylhydrazine intermediate is formed from the reaction of methylcyclohexylamine and a chloramine species, it must be oxidized to yield this compound. Several oxidants present in the system can facilitate this step. The proposed mechanism involves the formation of a chlorinated unsymmetrical dialkylhydrazine intermediate when dichloramine is the reactant. nih.gov This chlorinated intermediate is then readily oxidized by dissolved oxygen to form the nitrosamine. matec-conferences.orgnih.gov The weak N-Cl bond in this intermediate is thought to enable the incorporation of dissolved oxygen, leading to the final nitrosamine product.

Oxidative Pathways in Nitrosamine Formation

In Vivo Formation Dynamics

This compound can also be formed within a biological system (in vivo) when its precursors are ingested. This endogenous formation typically involves the reaction of a precursor amine with a nitrosating agent, such as nitrite, under the acidic conditions of the stomach. nih.gov

A notable example of in vivo formation involves the drug bromhexine. Studies have demonstrated that the administration of bromhexine along with sodium nitrite can lead to the formation of this compound in rats. thegoodscentscompany.com This occurs because bromhexine contains a methylcyclohexylamine moiety in its structure, which can be nitrosated in the presence of nitrite.

Endogenous Formation of this compound from Precursors in Biological Systems (e.g., Gastric Environment)

The formation of N-nitrosomethylcyclohexylamine within biological systems, known as endogenous synthesis, is a process of significant scientific interest. This process primarily occurs when precursor compounds, specifically secondary amines like N-methylcyclohexylamine, react with nitrosating agents in vivo. imrpress.com The human stomach is a major site for this reaction due to its acidic environment and the presence of nitrites. imrpress.comwho.int

Precursors for N-nitrosomethylcyclohexylamine can be introduced into the body through various means, including pharmaceuticals. For instance, the mucolytic drug bromhexine, which contains an N-methyl-N-cyclohexylamine moiety, has been identified as a precursor. researchgate.net In the gastric environment, dietary nitrates are converted to nitrites. These nitrites can then react with the secondary amine group of precursor molecules to form the corresponding N-nitroso compound. imrpress.comwho.int

The general mechanism involves the reaction of a nitrosatable secondary amine with a nitrosating agent derived from nitrite. imrpress.com The primary source of gastric nitrite is the bacterial reduction of nitrate, which can be ingested with food and water. imrpress.com Studies have shown that following a nitrate-rich meal, nitrite concentrations can increase significantly, creating conditions favorable for nitrosation. imrpress.comresearchgate.net

An ex-vivo/in-vitro study investigating the nitrosation of bromhexine in human gastric fluid under conditions of high dietary nitrate intake demonstrated the potential for N-nitrosomethylcyclohexylamine formation. In the study, 26 healthy volunteers were given 200 mg of nitrate. While nitrite levels in saliva increased, the concentration in gastric fluid remained low. Upon incubation of gastric fluid samples with bromhexine, N-nitrosomethylcyclohexylamine was formed at barely detectable levels in 4 of the 26 cases. researchgate.net

pH-Dependent and Bacterial-Catalyzed Routes in Biological Matrices

The endogenous formation of N-nitrosamines like N-nitrosomethylcyclohexylamine proceeds through two primary pathways: a chemical route that is highly dependent on pH and a route catalyzed by bacteria. imrpress.comnih.gov

pH-Dependent Chemical Nitrosation

The chemical formation of N-nitrosamines is strongly influenced by the acidity of the environment. imrpress.comnih.gov In the acidic milieu of the stomach, ingested nitrite (NO₂⁻) is protonated to form nitrous acid (HNO₂). who.int Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is the primary nitrosating agent for secondary amines. who.int

The rate of this reaction is optimal at a pH of approximately 3.4, which is the pKa of nitrous acid. who.int At this pH, the concentration of the active nitrosating agent is maximized. For each unit increase in pH above 3.4, the reaction rate decreases significantly, often by a factor of ten. who.int Below this pH, while most nitrite is converted to nitrous acid, the concentration of the unprotonated, reactive form of the secondary amine decreases, which also slows the reaction rate. who.int Therefore, the acidic conditions normally found in the stomach are conducive to this chemical nitrosation pathway. imrpress.com

Bacterial-Catalyzed Nitrosation

A second pathway for N-nitrosamine formation involves direct catalysis by bacteria. imrpress.comnih.gov This route is particularly important at neutral or near-neutral pH, such as might be found in the stomach in conditions of achlorhydria (low stomach acid) or in the intestine. nih.gov Under these conditions, chemical nitrosation is very slow. imrpress.com However, certain bacteria possess enzyme systems that can catalyze the N-nitrosation reaction much more rapidly than the chemical process at neutral pH. nih.gov

The ability to catalyze nitrosation varies considerably among different bacterial species and even among different strains of the same species. nih.gov Bacteria capable of denitrification (the reduction of nitrate and nitrite) are often the most effective catalysts. nih.gov It is important to note that not all bacteria present in the gastrointestinal tract necessarily contribute significantly to nitrosamine formation. For example, studies on Helicobacter pylori have shown that it has a low capacity to form certain carcinogenic N-nitrosamines, suggesting that its role in gastric carcinogenesis is likely not due to direct catalysis of nitrosation for all secondary amines. nih.gov The presence of a significant population of bacteria with high N-nitrosation activity is a key factor for this pathway to contribute substantially to endogenous N-nitroso compound exposure. nih.gov

Research Findings on the Formation of N-Nitrosomethylcyclohexylamine in Human Gastric Juice

The following table summarizes the findings from an ex-vivo/in-vitro study on the formation of N-nitrosomethylcyclohexylamine from its precursor, bromhexine, in the gastric fluid of human volunteers after a high-nitrate meal. researchgate.net

| Parameter | Details |

|---|---|

| Study Design | Ex-vivo/in-vitro study with gastric fluid from human volunteers. |

| Participants | 26 healthy volunteers. |

| Dietary Intervention | 200 mg of nitrate administered in a vegetable during a standard breakfast. |

| Precursor Compound | Bromhexine (16 mg/100 ml of gastric fluid). |

| Incubation Conditions | Gastric fluid samples incubated at 37°C. |

| Key Finding | Formation of N-nitrosomethylcyclohexylamine was observed in 4 out of 26 cases. |

| Level of Formation | Barely detectable levels. |

Metabolic Transformation and Biotransformation Pathways of Nitrosomethylcyclohexylamine

Microsomal Metabolism of Nitrosomethylcyclohexylamine

The initial and most significant phase of this compound metabolism occurs in the microsomes, which are vesicle-like artifacts formed from pieces of the endoplasmic reticulum of liver cells. These microsomes are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. dls.com The metabolic process within the microsomes is primarily oxidative and is crucial for both the detoxification and, paradoxically, the activation of xenobiotics like this compound.

The microsomal metabolism of a series of methylalkylnitrosamines, including this compound, has been a subject of scientific investigation. oup.com These studies utilize liver microsomes, often from rats, to simulate the in vivo metabolic environment. researchgate.netnih.gov The primary goal is to identify the metabolites formed and to understand the kinetics of these reactions. researchgate.net A key cofactor in these reactions is NADPH, which provides the reducing equivalents for the cytochrome P450 catalytic cycle. bioduro.com

A principal pathway in the microsomal metabolism of this compound is the enzymatic demethylation, which results in the production of formaldehyde (B43269). oup.com The rate of formaldehyde production is a key indicator of the metabolic rate of the parent compound. lu.se The kinetics of this process, which describe the rate of the reaction and how it is influenced by the concentration of the substrate (this compound), provide valuable insights into the efficiency and capacity of the metabolic pathway. nih.gov

Studies have shown that all methylalkylnitrosamines, including this compound, produce formaldehyde during their metabolism. oup.com The production of formaldehyde follows a quantifiable kinetic model, which can be analyzed to determine key parameters of the enzymatic reaction. lu.se

The structure of the alkyl group attached to the nitrosamine (B1359907) plays a significant role in its metabolism. The chain length of the second alkyl moiety has a profound influence on the metabolism of the methyl group to formaldehyde. oup.comresearchgate.net This suggests that the size and shape of the alkyl group can affect how the nitrosamine binds to the active site of the metabolizing enzymes. caymanchem.comrsc.org

For instance, the binding affinity and the rate of metabolism can vary significantly with changes in the length and branching of the alkyl chain. mdpi.com This structure-activity relationship is a critical aspect of understanding the metabolic fate of different nitrosamines. caymanchem.com

The metabolism of this compound, like many enzyme-catalyzed reactions, can often be described by Michaelis-Menten kinetics. oup.comresearchgate.net This model assumes that the enzyme and substrate reversibly bind to form an enzyme-substrate complex, which then breaks down to form the product and regenerate the free enzyme. wikipedia.orglibretexts.org

The Michaelis-Menten equation relates the initial velocity of the reaction (V₀) to the concentration of the substrate ([S]), the maximum velocity of the reaction (Vmax), and the Michaelis constant (Km). github.iod-nb.info Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax. libretexts.org

Studies have shown that most methylalkylnitrosamines, including this compound, exhibit simple Michaelis-Menten kinetics. oup.comresearchgate.net However, it is noteworthy that some nitrosamines, such as nitrosomethylpropylamine, show more complex, biphasic kinetics. oup.comresearchgate.net The adherence to Michaelis-Menten kinetics for this compound suggests a relatively straightforward interaction with the metabolizing enzymes under the studied conditions. oup.comresearchgate.net There are, however, instances of atypical Michaelis-Menten kinetics in cytochrome P450 enzymes that should be considered. nih.gov

| Parameter | Description | Relevance to this compound Metabolism |

| Vmax | The maximum rate of formaldehyde production when the enzyme is saturated with this compound. | Indicates the maximum metabolic capacity of the enzymes for this substrate. |

| Km | The concentration of this compound at which the rate of formaldehyde production is half of Vmax. | Reflects the affinity of the metabolizing enzymes for this compound. A lower Km suggests a higher affinity. |

Enzymatic Reaction Mechanisms in this compound Biotransformation

The biotransformation of this compound is a multi-step process involving various enzymatic reactions. The initial and rate-limiting step in the metabolic activation of many nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. researchgate.net

Cytochrome P450 enzymes catalyze the insertion of a hydroxyl group at the α-carbon atom of both the methyl and cyclohexyl groups of this compound. This α-hydroxylation is a critical activation step. researchgate.net The resulting α-hydroxynitrosamines are unstable and undergo further transformation. researchgate.net

The specific P450 isozymes involved in the metabolism of this compound have not been definitively identified, but studies with other nitrosamines suggest that multiple P450s can contribute to this process. nih.gov The positive contribution of the carbon-nitrogen single bond to carcinogenicity in some models suggests that α-hydroxylation is a key step. researchgate.net

Following α-hydroxylation, the resulting intermediates are unstable and spontaneously decompose. researchgate.net The decomposition of the α-hydroxymethyl derivative releases formaldehyde and a cyclohexyl-substituted primary nitrosamine. The decomposition of the α-hydroxycyclohexyl derivative releases cyclohexanone (B45756) and a methyl-substituted primary nitrosamine.

These primary nitrosamines are also unstable and can rearrange to form diazonium ions. Diazonium ions are highly reactive electrophiles that can react with cellular nucleophiles, including DNA. This alkylation of DNA is considered a key event in the initiation of carcinogenesis by nitrosamines. Studies on the effect of deuterium (B1214612) substitution on the carcinogenicity of nitrosamines, including this compound, have been conducted to probe whether the cleavage of the C-H bond at the α-carbon is a rate-limiting step in carcinogenesis. nih.gov For this compound, no significant isotope effect was observed, suggesting that α-carbon oxidation may not be the rate-limiting step in its carcinogenic process. nih.gov

Nitroreduction Pathways and their Relevance to this compound

Nitroreduction is a significant metabolic pathway for xenobiotics containing a nitro group (R-NO₂). This process involves the six-electron reduction of the nitro group to sequentially form nitroso (R-NO), N-hydroxylamino (R-NHOH), and finally, amino (R-NH₂) functional groups. nih.govnih.gov These reactions are catalyzed by a variety of enzymes collectively known as nitroreductases, which are not a single enzyme class but rather a group of enzymes capable of mediating this electron transfer. nih.govnih.gov In mammalian cells, these enzymes include NADPH:cytochrome P450 reductase, cytochrome P450 enzymes themselves, aldehyde oxidase, xanthine (B1682287) oxidase, and NAD(P)H:quinone oxidoreductase (NQO1). nih.govacs.org

However, it is crucial to distinguish between a nitro group and the nitroso group (N=O) present in N-nitrosamines such as this compound. While the term "nitroreduction" specifically applies to the reduction of a nitro group, a conceptually similar reductive pathway exists for the nitroso moiety of nitrosamines. This pathway can involve the reduction of the N-nitroso group to form the corresponding hydrazine (B178648) or cleavage of the N-N bond. rsc.orgresearchgate.net This metabolic process for nitrosamines is generally considered a detoxification pathway, as it can compete with the primary toxification pathway of α-hydroxylation. researchgate.net

The reduction of the nitroso group can proceed via several enzymatic systems, many of which overlap with those responsible for nitroreduction. For instance, cytochrome P450 enzymes and their associated reductases can participate in the reductive metabolism of nitrosamines. This process, often termed denitrosation, can lead to the formation of the corresponding secondary amine (methylcyclohexylamine) and the release of nitric oxide (NO). nih.gov While specific studies detailing the nitroso-reduction of this compound are limited, the enzymatic machinery for this transformation is well-established in mammalian tissues, particularly the liver. mhmedical.com

Table 1: Key Mammalian Enzymes Involved in Nitro- and Nitroso-reduction

| Enzyme Class | Subcellular Location | Cofactors | Potential Substrates |

|---|---|---|---|

| NADPH:Cytochrome P450 Reductase (POR) | Microsomes (Endoplasmic Reticulum) | NADPH, FAD, FMN | Nitroaromatics, Quinones, potentially N-Nitrosamines |

| Cytochrome P450 (CYP) | Microsomes (Endoplasmic Reticulum) | NADPH | N-Nitrosamines (denitrosation) |

| Aldehyde Oxidase (AOX) | Cytosol | FAD, Molybdenum, 2Fe-2S | Nitroaromatics, Aldehydes |

| Xanthine Oxidase (XO) | Cytosol | FAD, Molybdenum, 2Fe-2S | Nitroaromatics, Purines |

This table summarizes enzymes capable of reducing nitro and nitroso functional groups in xenobiotics. nih.govacs.orgmhmedical.com

Conjugation and Excretion of this compound Metabolites

Following Phase I metabolism, which primarily involves oxidative reactions like hydroxylation, this compound and its metabolites undergo Phase II conjugation reactions. The main purpose of conjugation is to increase the water solubility (hydrophilicity) of the xenobiotic, which facilitates its elimination from the body. mhmedical.compjoes.com For nitrosamines, the resulting conjugated products are typically more polar and are readily excreted, primarily in the urine. pjoes.comunito.it

The metabolic products of this compound, particularly those that have been hydroxylated on the cyclohexane (B81311) ring or the methyl group, are substrates for conjugation enzymes. The most common conjugation reactions for hydroxylated nitrosamine metabolites are glucuronidation and sulfation. researchgate.netpjoes.comacs.org These pathways attach endogenous polar molecules—glucuronic acid or a sulfate (B86663) group—to the hydroxyl group of the metabolite. The resulting glucuronide or sulfate conjugates are anionic, highly water-soluble, and are efficiently transported out of cells and cleared by the kidneys into the urine. unito.it While biliary excretion is a possible route for some nitrosamine metabolites, urinary excretion is generally the major pathway for these stable conjugated metabolites. unito.it

Glucuronide and Sulfate Conjugation of Ring-Hydroxylated Metabolites

The hydroxylation of the cyclohexane ring of this compound creates hydroxylated metabolites that are prime candidates for Phase II conjugation. These reactions represent competing detoxification pathways. nih.gov

Glucuronidation: This process involves the transfer of glucuronic acid from the activated coenzyme uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. pjoes.com The formation of O-glucuronides from hydroxylated nitrosamines has been identified as a significant metabolic pathway. acs.orgacs.org For example, studies on other cyclic nitrosamines have confirmed that their hydroxylated metabolites are conjugated with glucuronic acid and excreted in the urine. acs.org The resulting glucuronide conjugate of a hydroxylated this compound metabolite would be significantly more water-soluble and readily excretable. mhmedical.com

Sulfate Conjugation (Sulfation): This pathway involves the transfer of a sulfonate group (SO₃⁻) from the activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the metabolite. This reaction is catalyzed by sulfotransferases (SULTs), which are cytosolic enzymes found in the liver and other tissues. nih.gov Sulfation is a common pathway for the conjugation of phenolic compounds and alcohols. Studies have shown that β-hydroxynitrosamines can undergo sulfation, and significant species differences exist in the capacity for this reaction. nih.gov For instance, hamster liver cytosol has been shown to sulfate β-hydroxynitrosamines more effectively than rat liver cytosol, suggesting that the specific SULT isozymes present can determine the extent of this pathway. nih.gov The N,O-sulfonates of some N-hydroxy compounds can be unstable, but for ring-hydroxylated metabolites, sulfation generally serves as a detoxification and elimination route. nih.gov

Table 2: Conjugation Reactions for Hydroxylated this compound Metabolites

| Conjugation Pathway | Enzyme Family | Endogenous Donor | Metabolite Formed | Key Characteristics |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | O-glucuronide | Increases water solubility for urinary excretion. acs.org |

Molecular Mechanisms of Interaction and Reactivity of Nitrosomethylcyclohexylamine

Reactions with Electrophilic Species

The reaction of nitrosamines with electrophilic species is a key aspect of their chemistry. The oxygen atom of the nitroso group acts as a nucleophilic center, readily reacting with a range of electrophiles. acs.org

Nitrosamines can be O-alkylated by various alkylating agents, leading to the formation of alkoxydiazenium salts. acs.org This reaction involves the attack of the oxygen atom of the nitrosamine (B1359907) on the electrophilic carbon of the alkylating agent.

A variety of powerful alkylating agents can be employed for the O-alkylation of nitrosamines. These include trialkyloxonium salts (such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) and triethyloxonium (B8711484) tetrafluoroborate), dimethyl sulfate (B86663), alkyl fluorosulfonates, and alkyl halides in the presence of silver perchlorate. acs.orgorgsyn.org Trialkyloxonium salts are particularly effective due to their high alkylating ability. orgsyn.org The choice of alkylating agent can influence the reaction conditions and efficiency. For instance, reactions with triethyloxonium tetrafluoroborate are often conducted at room temperature in solvents like dichloromethane. orgsyn.org

Table 1: Alkylating Agents for O-Alkylation of Nitrosamines

| Alkylating Agent | Example | Reference |

| Trialkyloxonium Salts | Trimethyloxonium tetrafluoroborate | acs.orgorgsyn.org |

| Triethyloxonium tetrafluoroborate | orgsyn.orgwikipedia.org | |

| Dimethyl Sulfate | (CH₃)₂SO₄ | acs.org |

| Alkyl Halides | In the presence of silver perchlorate | acs.org |

The alkoxydiazenium salts formed from O-alkylation are themselves electrophilic. acs.org They can undergo nucleophilic attack, which typically results in the regeneration of the parent nitrosamine through O-dealkylation. acs.org However, in some cases, N-dealkylation can occur, leading to the cleavage of a carbon-nitrogen bond. acs.orgmdpi.com The pathway taken, whether O- or N-dealkylation, can be influenced by the specific reactants and conditions. acs.org For example, the reaction of the O-triflyl derivative of N-nitrosodimethylamine with toluene (B28343) results in N-dealkylation to methylate toluene. acs.org

O-Alkylation of Nitrosomethylcyclohexylamine and Formation of Alkoxydiazenium Salts

Photochemical Decomposition Mechanisms of this compound

The photolysis of nitrosamines is initiated by the absorption of UV radiation, leading to the cleavage of the N-N bond. acs.org This process generates a nitric oxide radical and an amino radical. acs.org In solution, the quantum yields of nitrosamine photolysis are generally low due to the recombination of these radicals within the solvent cage. acs.org

The efficiency of nitrosamine photolysis, represented by the quantum yield, is significantly affected by several factors in the reaction environment. acs.org

pH: The quantum yield of nitrosamine decomposition can be pH-dependent. For N-nitrosodimethylamine (NDMA), the quantum yield is relatively constant between pH 2 and 8 but decreases sharply above pH 9. acs.org In contrast, for other nitrosamines like N-nitrosodiethanolamine (NDELA), N-nitrosodiethylamine (NDEA), and N-nitrosomorpholine (NMOR), a decrease in the degradation rate constant is observed as the pH increases from 2 to 10. researchgate.net

Oxygen: The presence of dissolved oxygen can increase the quantum yield of NDMA photolysis. nih.gov It promotes a photolytic pathway that leads to the formation of methylamine (B109427) and nitrate (B79036). nih.gov This is attributed to the direct oxidation of the photoexcited nitrosamine by oxygen. nih.gov

Concentration: In aprotic solvents, the initial nitrosamine concentration can influence the quantum yield. acs.org At higher concentrations, the amino radical formed during photolysis has a greater chance of abstracting a hydrogen atom from an unreacted nitrosamine molecule rather than recombining with nitric oxide, thus increasing the decomposition. acs.org

Table 2: Factors Influencing Photolysis Quantum Yield of Nitrosamines

| Factor | Influence | Example | Reference |

| pH | Can significantly alter the quantum yield. | For NDMA, quantum yield is stable from pH 2-8, then drops. For others, the rate decreases with increasing pH. | acs.orgresearchgate.net |

| Oxygen | Increases the quantum yield. | Promotes the formation of methylamine and nitrate from NDMA. | nih.gov |

| Concentration | Higher concentration can increase quantum yield in aprotic solvents. | Increased hydrogen atom abstraction at higher concentrations. | acs.org |

The photolysis of nitrosamines proceeds through various mechanistic pathways, leading to a range of intermediates and final products. acs.org The primary photolytic event is the homolytic cleavage of the N-N bond, forming an amino radical and nitric oxide. acs.org

Under acidic conditions, the primary photolysis products are often nitroxyl (B88944) ([NOH]) and the corresponding alkylideneimine. researchgate.net These intermediates can then undergo further reactions such as recombination to form amidoximes, hydrolysis, or polymerization. researchgate.net In the presence of air (oxygen), the photolysis products can include nitrate esters. acs.org In neutral solutions and under inert gas, photoinduced nitrosation of certain substrates can occur. acs.org For example, photolysis of NDMA with 1-naphthol (B170400) leads to a nitrosated product that rearranges to a quinone monooxime. acs.org The presence of dissolved oxygen can lead to the formation of superoxide (B77818) radicals. nih.gov In some cases, N-methylformamide has been identified as a photolysis product in the neutral pH region under nitrogen saturation. nih.gov

Intramolecular Rearrangements and Electronic Stabilization of this compound

The reactivity and subsequent molecular interactions of this compound are significantly influenced by its electronic structure, which facilitates various intramolecular rearrangements. These processes are central to its metabolic activation and decomposition pathways. Key among these are the formation of stabilized carbanionic intermediates and subsequent isomerization and fragmentation reactions.

Formation of α-Nitrosamino Carbanions and Inductive Stabilization

The nitrosamino group exerts a significant electronic influence on the adjacent carbon atoms, labilizing the α-C-H bonds. acs.org This effect facilitates the abstraction of a proton from the α-carbon, leading to the formation of a negatively charged reactive intermediate known as an α-nitrosamino carbanion. acs.org A carbanion is an anion where a carbon atom has an unshared pair of electrons and bears a negative charge. libretexts.org

Experimental evidence for the formation of this carbanion comes from hydrogen isotope exchange studies. acs.org In experiments, this compound was shown to incorporate deuterium (B1214612) exclusively in the methyl group when exposed to a deuterium source under basic conditions. acs.orgyoutube.com This selective exchange demonstrates the increased acidity of the α-hydrogens on the methyl group, which is a direct consequence of the electronic influence of the adjacent nitrosamino moiety. acs.org

The stability of this α-nitrosamino carbanion is attributed to an inductive effect. acs.org The stability and reactivity of a carbanion are determined by several factors, including the inductive effect, hybridization, and conjugation. libretexts.org Generally, electron-donating groups, such as alkyl groups, tend to destabilize a carbanion by increasing the electron density on an already negatively charged center. dalalinstitute.commst.edu Conversely, electronegative atoms or groups adjacent to the carbanion can stabilize the negative charge. libretexts.org In the case of the α-nitrosamino carbanion, the strongly electron-withdrawing nitrosamino group stabilizes the adjacent negative charge through induction. acs.org This stabilization makes the formation of the carbanion more favorable than it would be otherwise. acs.org The alkylation of dimethylnitrosamine to methylethylnitrosamine in the presence of a base further supports the existence of an inductively stabilized carbanion intermediate. acs.org

Table 1: Factors Influencing α-Nitrosamino Carbanion Stability

| Stabilizing Factor | Description | Relevance to this compound |

|---|---|---|

| Inductive Effect | The electronegative nitrosamino group withdraws electron density from the adjacent α-carbon, stabilizing the negative charge of the carbanion. acs.orglibretexts.org | This is the primary mechanism stabilizing the carbanion formed on the methyl group's carbon. acs.org |

| Hybridization | The stability of a carbanion increases with the increasing s-character of the charge-bearing atom. libretexts.org | The carbanion on the sp³ hybridized methyl carbon is less stable than if it were on an sp² or sp hybridized carbon. |

| Resonance | Delocalization of the negative charge over multiple atoms through π-systems significantly stabilizes a carbanion. libretexts.org | This effect is not directly applicable to the saturated alkyl structure of the α-nitrosamino carbanion of this compound. |

Isomerization and Retro-Ene Reactions in Nitrosamine Decomposition Pathways

Following metabolic activation, such as α-hydroxylation, nitrosamines can undergo further intramolecular reactions as part of their decomposition. acs.org The decomposition of nitrosamine metabolites can proceed through complex pathways involving both isomerization and retro-ene reactions. researchgate.netmissouri.edu

Isomerization, particularly rotation around the N-N bond, is a critical step. researchgate.net Nitrosamines exist as NN-cis and NN-trans rotamers (rotational isomers). For certain decomposition pathways to proceed, the molecule must be in a specific conformation. For example, theoretical studies on related α-hydroxy-N-nitrosamines show that the NN-cis isomers are required for retro-ene reactions to occur. researchgate.netacs.org The energy barriers for this isomerization can be comparable to the activation barriers for the decomposition reactions themselves, making isomerization a potentially rate-determining step. researchgate.netmissouri.edu

A key decomposition pathway for α-hydroxylated nitrosamines is the retro-ene reaction. researchgate.netacs.org This is a type of pericyclic reaction that, in this context, involves the transfer of a hydrogen atom and a concerted rearrangement of electrons, leading to the fragmentation of the molecule. acs.org For α-hydroxy-N-nitrosamines, the NN-cis isomers can undergo a retro-ene reaction that results in C-N bond cleavage, yielding products like δ-oxoalkyl diazotic acids, which are precursors to DNA-alkylating species. researchgate.netacs.org Theoretical studies indicate that these decomposition reactions are generally very fast, with low activation barriers. researchgate.netacs.org

Table 2: Key Steps in a Potential Decomposition Pathway

| Step | Description | Intermediate/Product |

|---|---|---|

| α-Hydroxylation | Enzymatic oxidation of the carbon atom adjacent to the nitrosamino group. acs.org | α-Hydroxy-N-nitrosomethylcyclohexylamine |

| NN-Isomerization | Rotation around the N-N bond to achieve the required conformation for the subsequent reaction. researchgate.net | NN-cis rotamer of the α-hydroxy intermediate |

| Retro-Ene Reaction | Concerted intramolecular rearrangement leading to C-N bond cleavage. researchgate.netacs.org | Diazotic acid and a carbonyl compound |

| Decomposition | The resulting diazotic acid is unstable and decomposes further. acs.org | Diazonium ion |

Advanced Analytical Methodologies for Nitrosomethylcyclohexylamine Mechanistic Studies

Chromatographic and Spectrometric Techniques for Metabolite Identification

Chromatographic separation coupled with spectrometric detection provides the foundation for identifying and quantifying Nitrosomethylcyclohexylamine and its metabolites in complex mixtures. These techniques are essential for studies on its formation from precursor compounds and its metabolic fate.

The coupling of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) is a powerful approach for the untargeted profiling and identification of metabolites. nih.govfrontlinegenomics.com GC-MS is well-suited for the analysis of volatile and thermally stable compounds, or those that can be made volatile through chemical derivatization. nih.gov LC-MS is advantageous for analyzing a wider range of compounds, including non-volatile and thermally labile molecules, which are common in metabolic studies. frontlinegenomics.com

The integration of these techniques is particularly valuable in metabolomics to achieve comprehensive coverage of metabolites in biological samples. nih.govfrontiersin.org For instance, in studies investigating the in-vivo and ex-vivo formation of this compound from the precursor drug Bromhexine (B1221334) in the presence of nitrite (B80452), gas chromatography was employed for analysis. nih.govimrpress.com Such studies demonstrate the ability of chromatographic methods to detect the formation of this compound at even barely detectable levels in complex biological matrices like gastric fluid. nih.govresearchgate.net The combination of chromatography with mass spectrometry allows for the separation of the target analyte from the matrix and its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.

| Analytical Technique | Principle & Application for this compound | Relevant Findings |

| GC-MS | Separates volatile compounds based on their boiling point and interaction with a stationary phase. MS provides mass information for identification. Suitable for analyzing this compound and its less polar metabolites. nih.gov | Used in studies on the formation of this compound from precursors like Bromhexine. nih.govimrpress.com |

| LC-MS | Separates compounds in a liquid mobile phase based on their affinity for a stationary phase. Applicable to a broad range of metabolites, including polar and non-volatile compounds, without the need for derivatization. frontlinegenomics.com | A primary tool for nitrosamine (B1359907) analysis in various matrices, offering high sensitivity and specificity for metabolite identification. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of nitrosamines in various samples. researchgate.netmdpi.com The method's versatility allows for different configurations, including reversed-phase chromatography, which is commonly used for nitrosamine analysis. researchgate.net

In a typical reversed-phase HPLC setup for nitrosamine analysis, a C18 column is often employed with a gradient elution using a mobile phase consisting of an aqueous component (like a phosphate (B84403) buffer) and an organic solvent (such as acetonitrile). researchgate.netmdpi.com Detection can be achieved using various detectors, including UV-visible detectors or, for enhanced sensitivity and specificity, mass spectrometry (LC-MS). glsciences.com For specific applications, pre-column derivatization can be used to attach a fluorescent tag to the nitrosamine or its corresponding amine after denitrosation, enabling highly sensitive detection with a fluorescence detector (HPLC-FLD). mdpi.com While specific HPLC methods dedicated solely to this compound are not extensively detailed in the literature, the established methods for other volatile and structurally similar nitrosamines provide a robust framework for its analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of molecules. For a compound like this compound, NMR provides critical information about its conformation and the electronic environment of its atoms.

Lanthanide shift reagents (LSRs), such as those containing europium, are used in NMR spectroscopy to induce significant changes in the chemical shifts of a molecule's protons. mdpi.comlibretexts.org These reagents are paramagnetic compounds that coordinate to Lewis basic sites in a molecule, like the oxygen atom of the nitroso group in this compound. mdpi.comgoogle.com This interaction causes a shift in the resonance signals of nearby protons, with the magnitude of the shift being dependent on the distance from the paramagnetic center. libretexts.org

Research has demonstrated that the NMR signals of various dialkylnitrosamines, specifically including N-Nitrosomethylcyclohexylamine, have been studied in the presence of a europium shift reagent. cdnsciencepub.com This technique helps to resolve overlapping signals in the NMR spectrum, simplifying complex spectra and aiding in the definitive assignment of proton resonances, which is crucial for detailed structural and conformational analysis. libretexts.orggoogle.com

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a pivotal tool for complementing experimental NMR data. These computational methods can predict the NMR chemical shifts of molecules, which is invaluable for assigning signals and understanding the structural and electronic properties of isomers.

For asymmetrical N-nitrosamines, which exist as E/Z configurational isomers due to hindered rotation around the N-N bond, DFT calculations can predict the relative energies and the ¹³C NMR chemical shifts for each isomer. By comparing the calculated shifts with experimental data, the major and minor isomers observed in the NMR spectrum can be confidently assigned. This approach has been successfully applied to a series of asymmetrical N-nitrosamines, providing a robust method for structural elucidation. While specific calculations for this compound are not detailed, the methodology is directly applicable to this and other related molecular systems.

Isotopic Labeling Techniques in Mechanistic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate reaction mechanisms. mdpi.comlibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) or tritium (B154650); carbon-12 with carbon-13 or carbon-14), researchers can track the molecule through biological or chemical processes and probe specific bond-breaking events. libretexts.orgmoravek.com

In research on this compound, tritium (³H) labeling has been employed. This compound has been prepared in a tritium-labeled form through the nitrosation of the corresponding tritium-labeled amine, which was itself prepared by exposing the amine to tritium gas. researchgate.net Such radiolabeled compounds are invaluable tools for pharmacokinetic studies and for quantifying the compound and its metabolites in biological samples with high sensitivity. mdpi.comnih.gov

Deuterium (²H) labeling is frequently used to investigate kinetic isotope effects (KIE), where the rate of a reaction changes upon isotopic substitution at a bond that is broken in the rate-limiting step. libretexts.org A study investigating the carcinogenic mechanism of various N-nitroso compounds compared the effects of deuterated and unlabeled this compound. The study found no detectable deuterium isotope effect on its carcinogenic potency, suggesting that the oxidation at the alpha-carbon (cleavage of a C-H bond) was not the rate-limiting step in its mechanism of action under the experimental conditions. nih.gov This finding provides critical insight into its bioactivation pathway.

| Isotope | Application in this compound Research | Key Finding |

| Tritium (³H) | Synthesis of radiolabeled compound for mechanistic and metabolic studies. researchgate.net | Tritium-labeled this compound was successfully prepared by nitrosating the labeled precursor amine. researchgate.net |

| Deuterium (²H) | Investigation of the kinetic isotope effect to probe the rate-limiting step of carcinogenesis. nih.gov | No significant isotope effect was observed, indicating that α-carbon C-H bond cleavage is likely not the rate-limiting step in its carcinogenic activation. nih.gov |

Deuterium Labeling for Tracing Metabolic Pathways and Intermediate Formation

Deuterium labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and elucidating reaction mechanisms. metsol.comnumberanalytics.com By replacing hydrogen atoms with their stable isotope, deuterium (²H or D), researchers can track the transformation of a molecule within a biological system using mass spectrometry or NMR spectroscopy. isotope.com This method is particularly valuable for determining which C-H bonds are broken during metabolic activation, a key step in the carcinogenicity of many N-nitrosamines. princeton.edu

Table 1: Findings from Deuterium Labeling Studies of this compound

| Study Focus | Key Finding | Implication |

| Metabolic Intermediate | Deuterium incorporation occurred in the methyl group, indicating the formation of an α-nitrosamino carbanion. acs.org | Provides insight into the electronic effects of the nitrosamino group and the initial steps of metabolic activation. |

| Carcinogenic Potency | No detectable kinetic isotope effect on carcinogenicity was observed with deuterium substitution. researchgate.net | Suggests α-carbon oxidation is likely not the rate-limiting step in its carcinogenic mechanism. researchgate.net |

Radiolabeling (e.g., ¹⁴C-Methyl) for DNA Adduct Formation Studies

Radiolabeling is a highly sensitive method used to track the distribution and covalent binding of carcinogens to biological macromolecules like DNA. researchgate.net The formation of DNA adducts is considered a critical initiating event in chemical carcinogenesis. hhearprogram.org For N-nitrosamines, labeling the alkyl group, such as with carbon-14 (B1195169) (¹⁴C) on the methyl group, allows for the precise tracking of the alkylating species and the quantification of the resulting DNA adducts. researchgate.netmdpi.com The synthesis of ¹⁴C-labeled nitrosamine precursors, such as ¹⁴C-methyl(acetoxymethyl)nitrosamine, provides stable, activated forms for in vitro studies. researchgate.net

Research has demonstrated that this compound can be formed in vitro and in vivo from the reaction of the drug bromhexine with sodium nitrite. thegoodscentscompany.comiarc.fr Subsequent studies in rats confirmed that this formation leads to DNA methylation, indicating the compound's ability to act as a methylating agent. thegoodscentscompany.comiarc.frimrpress.com The metabolic activation of N-nitrosamines like this compound is understood to proceed via enzymatic α-hydroxylation, which generates an unstable intermediate. acs.org This intermediate decomposes to form a highly electrophilic species, the methyldiazonium ion, which is responsible for alkylating DNA. mdpi.com Studies on analogous compounds show the formation of specific adducts, primarily at the N7 and O⁶ positions of guanine. mdpi.comhesiglobal.org The detection of these adducts confirms the genotoxic potential of the compound. hhearprogram.org

Table 2: Research Findings on ¹⁴C-Labeled Nitrosamine DNA Adducts

| Labeled Compound (Analogue) | Analytical Goal | Key Findings |

| This compound | DNA Methylation in vivo | Formed from precursors, it leads to DNA methylation in rats. thegoodscentscompany.comimrpress.com |

| [methyl-¹⁴C]NMEA-d₃ | DNA Adduct Quantification | Levels of N7-methylguanine were quantified in the liver and esophagus of rats. hesiglobal.org |

| ¹⁴C-methyl(acetoxymethyl)nitrosamine | Synthesis of Activated Form | A method was developed for synthesizing the ¹⁴C-labeled activated acetate (B1210297) for decomposition and DNA binding studies. researchgate.net |

| N-Nitrosodimethylamine (NDMA) | DNA Adduct Profiling | Forms multiple methyl DNA adducts, with N7-methylguanine and O⁶-methylguanine being significant. mdpi.comhesiglobal.org |

Time-Resolved Spectroscopic and Mass Spectrometric Approaches

To capture the fleeting existence of reactive intermediates and understand the fundamental dynamics of the chemical reactions involved in the activation of this compound, researchers can employ sophisticated time-resolved spectroscopic and mass spectrometric techniques.

Time of Flight-Velocity Map Imaging-Mass Spectrometry (TOF-VMI-MS) for Reaction Dynamics

Time of Flight-Velocity Map Imaging-Mass Spectrometry (TOF-VMI-MS) is a powerful experimental technique that provides unparalleled insight into the dynamics of chemical processes, such as photodissociation and bimolecular reactions. researchgate.netrsc.org It combines time-of-flight mass analysis with a 2D imaging detector that records the velocities of the resulting ions. hw.ac.uk By measuring the speed and angular distribution of reaction fragments, VMI can elucidate the energy partitioning, dissociation pathways, and lifetimes of transient species. researchgate.netnih.gov

While specific TOF-VMI-MS studies on this compound are not documented in the reviewed literature, the technique is ideally suited for investigating key steps in its activation. For example, VMI could be used to study the gas-phase photodissociation of this compound to understand the primary bond-cleavage events following electronic excitation. More importantly, it could be applied to probe the unimolecular decomposition of the metabolically generated α-hydroxy-nitrosomethylcyclohexylamine intermediate. By analyzing the velocity and angular distributions of the fragments (e.g., the cyclohexanone (B45756) and the methyldiazonium ion precursor), researchers could map the potential energy surface of the dissociation, providing fundamental data on the reaction dynamics that lead to the ultimate DNA-alkylating agent. nih.gov This would offer a level of mechanistic detail that is inaccessible through conventional analytical methods.

Table 3: Principles and Applications of TOF-VMI-MS in Mechanistic Studies

| Feature | Description | Potential Application to this compound |

| Measurement | Records the 3D velocity distribution (speed and angle) of mass-selected ion fragments. hw.ac.uk | Characterizing the kinetic energy release and recoil anisotropy upon fragmentation of activated intermediates. |

| Ion Optics | Uses electrostatic lenses to map all ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position. hw.ac.uknih.gov | Achieving high-resolution velocity measurements to resolve different fragmentation channels and their energy partitioning. |

| Reaction Dynamics | Provides detailed information on bond-breaking dynamics, energy disposal into product translation, and transition state geometries. researchgate.netrsc.org | Elucidating the mechanism and dynamics of the decomposition of α-hydroxy-nitrosomethylcyclohexylamine into its ultimate carcinogenic form. |

Computational and Theoretical Chemistry Approaches to Nitrosomethylcyclohexylamine

Quantum Chemical Investigations of Nitrosomethylcyclohexylamine Reactivity

Quantum chemical methods are essential for understanding the fundamental electronic properties and reaction mechanisms of molecules like this compound. However, specific studies applying these methods to this compound are limited.

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

While some quantitative structure-activity relationship (QSAR) studies on N-nitroso compounds have utilized Density Functional Theory (DFT) to optimize the geometry of this compound as part of a larger dataset, detailed reports on its electronic structure and reaction energetics are not available. Such a study would typically involve calculating molecular orbitals, atomic charges, and the energies of reactants, transition states, and products for key reactions, such as metabolic activation pathways.

Post-Hartree-Fock and Coupled-Cluster Methods for High-Accuracy Calculations

For more precise energy calculations, post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) and Coupled-Cluster (CC) theory are the gold standard. There are no published studies that have employed these high-accuracy methods to investigate this compound. These calculations would be crucial for benchmarking DFT results and providing definitive values for reaction barriers and thermochemistry.

Potential Energy Surfaces and Transition State Characterization

A detailed understanding of a chemical reaction involves mapping the potential energy surface and characterizing the geometry and vibrational frequencies of transition states. This type of analysis, which is fundamental to understanding reaction mechanisms and rates, has not been published for this compound.

Quantum Monte Carlo (QMC) for Electronic Energy Calculations

Quantum Monte Carlo (QMC) methods offer a powerful alternative for obtaining highly accurate electronic energies, especially for complex systems. A literature search reveals no instances of QMC methods being applied to study the electronic energy of this compound.

Molecular Dynamics Simulations for Conformational Analysis

The biological activity of a flexible molecule like this compound is often dependent on its accessible conformations. Molecular dynamics (MD) simulations are the primary tool for exploring this conformational landscape.

Conformational Landscape and Dynamics of this compound

There is no available research detailing the use of molecular dynamics simulations to study the conformational preferences and dynamic behavior of this compound. Such a study would provide insights into how the molecule's shape changes over time and which conformations are most likely to interact with biological targets like enzymes.

Computational Design and Optimization of Metabolic Pathways

The computational design and optimization of metabolic pathways for xenobiotics like this compound represent a burgeoning field in toxicology and drug metabolism. These approaches aim to predict the biotransformation of a compound and identify potential metabolic routes that could lead to detoxification or, conversely, to the formation of toxic metabolites. For N-nitrosamines, a class of compounds known for their carcinogenic potential, understanding their metabolic fate is of paramount importance.

Retrosynthetic Metabolic Pathway Design (e.g., novoStoic, optStoic) for Related N-Nitrosamines

Retrosynthetic analysis, a concept originally developed for organic synthesis, has been adapted for the prediction of metabolic pathways. Computational tools like novoStoic and optStoic employ a retrosynthetic approach to map out potential metabolic routes by starting from a known or suspected metabolite and working backward to the parent compound. This is achieved by applying a series of known enzymatic reactions in reverse.

For N-nitrosamines, the primary metabolic activation pathway is often initiated by cytochrome P450-mediated α-hydroxylation. This crucial step leads to the formation of unstable α-hydroxynitrosamines, which can then spontaneously decompose to yield highly reactive electrophilic diazonium ions capable of alkylating DNA and other macromolecules, a key event in the initiation of cancer.

While specific applications of novoStoic or optStoic to this compound are not documented in publicly available literature, the principles of these tools can be applied. A hypothetical retrosynthetic analysis for this compound would start from potential downstream metabolites, such as hydroxylated derivatives or their conjugates, and trace back the metabolic steps to the parent compound. For instance, after oral administration of bromhexine (B1221334) (a precursor to this compound in the presence of nitrite) to rats, ring-hydroxylated metabolites of N-nitrosomethylcyclohexylamine (NMCA) were identified in urine as glucuronide/sulfate (B86663) conjugates. nih.gov A retrosynthetic approach would take these hydroxylated metabolites as a starting point and, by applying reverse hydroxylation and conjugation reactions, would predict the initial metabolic steps.

The process would involve a comprehensive database of biotransformation rules derived from known metabolic reactions of similar compounds. For cyclic nitrosamines, these rules would include various types of oxidations (hydroxylation, N-dealkylation), reductions, and conjugations (glucuronidation, sulfation). The algorithms would then explore the combinatorial possibilities of applying these reverse reactions to identify plausible metabolic pathways leading back to this compound. The feasibility of these predicted pathways can then be further evaluated based on thermodynamic and kinetic parameters, as well as the known substrate specificity of relevant metabolic enzymes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR models are invaluable computational tools in toxicology for predicting the biological activity of chemicals based on their molecular structure. For N-nitrosamines, these models are primarily used to predict their carcinogenic potency.

Theoretical Frameworks for SAR/QSAR Analysis of N-Nitrosamines

The theoretical framework for SAR/QSAR analysis of N-nitrosamines is largely built upon the understanding of their mechanism of carcinogenic action. Key molecular events that are considered in these models include metabolic activation, DNA alkylation, and the subsequent repair or misrepair of DNA adducts. nih.gov The carcinogenic potency of N-nitrosamines can vary by several orders of magnitude, and this variability is attributed to specific structural features that influence these key events. nih.gov

Several theoretical approaches have been employed to develop SAR and QSAR models for N-nitrosamines. These range from simpler models based on bulk molecular properties to more sophisticated quantum mechanical (QM) methods. nih.govnih.gov A mechanistic QSAR study on N-nitrosamines, for example, utilized the semiempirical MINDO/3 method to account for both chemical reactivity and transport in biological media. nih.gov This study supported the role of metabolic Cα-radical hydroxylation in the bioactivation of these compounds. nih.gov

More recent approaches have integrated quantum mechanics to provide a more nuanced understanding of the electronic and steric factors that govern the reactivity of N-nitrosamines and their metabolites. researchgate.netusp.org These models can help to distinguish between high- and low-potency nitrosamines with greater accuracy. researchgate.net For instance, a two-step modeling approach involving linear discriminant analysis of quantum mechanical and classical descriptors followed by a 3D-QSAR partial least squares (PLS) regression model has been developed to predict the carcinogenic potency (logTD50) of nitrosamine (B1359907) compounds. nih.gov

The following table summarizes some of the key structural features known to influence the carcinogenic potency of N-nitrosamines, which form the basis of many SAR and QSAR models.

| Feature Category | Structural Feature | Effect on Carcinogenic Potency |

| Metabolic Activation | Presence of α-hydrogens | Generally required for metabolic activation and carcinogenicity. Substitution at the α-position can eliminate activity. osti.gov |

| Steric hindrance around α-carbons | Can decrease the rate of metabolic activation and thus lower potency. | |

| Electronic effects of substituents | Electron-withdrawing groups near the N-nitroso group can decrease carcinogenic potency. nih.gov | |

| Reactivity of Metabolites | Stability of the resulting diazonium ion | Influences the efficiency of DNA alkylation. |

| Physicochemical Properties | Lipophilicity (logP) | Affects absorption, distribution, and access to metabolic enzymes. |

| Molecular size | Statistically significant correlations have been shown between carcinogenic activity and the number of carbons per molecule. nih.govresearchgate.net |

Prediction of Molecular Activity and Identification of Structural Alerts

A primary application of SAR and QSAR models for N-nitrosamines is the prediction of their carcinogenic activity and the identification of "structural alerts," which are molecular substructures known to be associated with a particular toxicological endpoint.

For N-nitrosamines, the N-nitroso group itself is a primary structural alert for carcinogenicity. However, the potency can be significantly modulated by the nature of the substituents on the amine nitrogen. Computational models, such as those based on the Topological Substructural Molecular Design (TOPS-MODE) approach, have been used to predict the rodent carcinogenicity of a set of nitroso-compounds, including N-nitrosamines. nih.govosti.gov These models can identify bond contributions and fragment contributions to the carcinogenic activity, thereby helping to refine structural alerts. nih.govosti.gov

In the case of this compound, the key structural features for SAR/QSAR analysis would include the cyclic alkyl (cyclohexyl) group and the methyl group attached to the nitrogen. The presence of α-hydrogens on both the methyl and cyclohexyl groups makes it a substrate for metabolic activation. The lipophilicity and steric bulk of the cyclohexyl ring would be important descriptors in any QSAR model. For cyclic nitrosamines, a relationship between mutagenic activity and molecular ring size has been observed. osti.gov

The following table provides examples of structural alerts relevant to the carcinogenicity of N-nitrosamines.

| Structural Alert | Description | Predicted Activity |

| N-nitroso group | The fundamental pharmacophore for this class of carcinogens. | Potential for carcinogenicity. |

| Unsubstituted α-carbons | Presence of hydrogen atoms on the carbon adjacent to the nitroso-amine nitrogen. | Likely to undergo metabolic activation, leading to carcinogenicity. |

| α-carbon substitution | Replacement of α-hydrogens with other groups (e.g., alkyl). | Can block metabolic activation and eliminate carcinogenic activity. osti.gov |

| Electron-withdrawing groups | Groups that pull electron density away from the N-nitroso moiety. | Tend to decrease carcinogenic potency. nih.gov |

| Halogen substitution | Presence of halogen atoms on the alkyl chains. | Can enhance carcinogenic activity. osti.gov |

| Carboxy substitution | Presence of a carboxylic acid group. | Can eliminate biological activity. osti.gov |

Integration of Computational Descriptors with Biological Endpoints

A crucial aspect of developing robust and predictive QSAR models is the integration of various computational descriptors with relevant biological endpoints. For N-nitrosamines, the primary biological endpoint of concern is carcinogenic potency, often quantified as the TD50 value (the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the animals that would have remained tumor-free at zero dose).

A wide array of computational descriptors can be used in these models, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and bond orders.

Physicochemical descriptors: These include properties like logP, molar refractivity, and polarizability.

Recent advancements in computational toxicology have emphasized the integration of biological descriptors, such as data from high-throughput screening (HTS) assays, with chemical descriptors to improve the predictive power of toxicity models. researchgate.netnih.gov For N-nitrosamines, this could involve incorporating data on their interaction with specific cytochrome P450 enzymes or their ability to induce mutations in in vitro assays.

The development of predictive models for the α-carbon hydroxylation potential of N-nitrosamines is a prime example of integrating computational descriptors with a key biological event. acs.orgnih.gov In one such study, a model was built for CH2-hydroxylation in xenobiotics using a large dataset, and this model was then applied to predict the likelihood of α-CH2 hydroxylation in both acyclic and cyclic nitrosamines. acs.org This approach allows for the leveraging of larger datasets from non-nitrosamine compounds to overcome the data limitations for many N-nitrosamines. acs.orgnih.gov

The following table illustrates the types of computational descriptors and biological endpoints that are typically integrated in QSAR studies of N-nitrosamines.

| Descriptor Type | Examples | Biological Endpoint |

| Quantum Chemical | HOMO/LUMO energies, atomic charges, bond dissociation energies | Carcinogenic potency (TD50), mutagenicity |

| Topological | Connectivity indices, shape indices | Carcinogenic potency (TD50) |

| Physicochemical | logP, molar refractivity, polarizability | Absorption, distribution, metabolism, and excretion (ADME) properties, carcinogenic potency |

| Structural | Presence/absence of specific functional groups (structural alerts) | Carcinogenicity, mutagenicity |

| Biological | In vitro mutagenicity (e.g., Ames test), enzyme inhibition (e.g., CYP450), DNA adduct formation | Carcinogenicity, mechanism of action |

By integrating these diverse sources of information, computational models can provide a more comprehensive and mechanistically informed assessment of the potential risks associated with N-nitrosamines like this compound.

Future Directions and Emerging Research Avenues in Nitrosomethylcyclohexylamine Studies

Integration of Multi-Omics Data in Mechanistic Elucidation

Future research on Nitrosomethylcyclohexylamine will likely see a significant shift towards the use of multi-omics approaches to unravel its mechanisms of toxicity. semanticscholar.orgnih.gov This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a more holistic picture of the cellular response to exposure. semanticscholar.orgnih.govembopress.org

By combining these datasets, researchers can move beyond single-endpoint analyses and begin to construct adverse outcome pathways (AOPs). semanticscholar.orgnih.gov An AOP is a conceptual framework that links a molecular initiating event to an adverse outcome at a biological level of organization. semanticscholar.orgnih.gov For this compound, this could involve tracing the entire sequence of events from the initial interaction with cellular macromolecules to the eventual development of tumors.